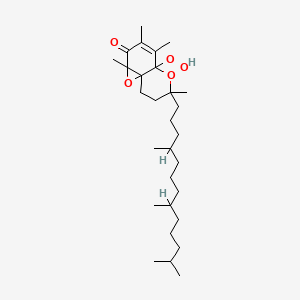
Epoxytocopherone
Overview
Description
Epoxytocopherone is a chemical compound that belongs to the family of tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. Tocopherols are known for their antioxidant properties, and this compound is no exception. This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether with significant reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epoxytocopherone typically involves the epoxidation of tocopherol derivatives. One common method is the reaction of tocopherol with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to introduce the epoxide group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Epoxytocopherone undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted tocopherol derivatives.
Scientific Research Applications
Epoxytocopherone has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of epoxides and their derivatives.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic benefits, particularly in the prevention of diseases related to oxidative damage.
Industry: this compound is used in the formulation of antioxidant additives for food and cosmetic products.
Mechanism of Action
The mechanism of action of epoxytocopherone primarily involves its antioxidant activity. The epoxide group can react with free radicals, neutralizing them and preventing oxidative damage to cellular components. This activity is crucial in protecting lipids, proteins, and DNA from oxidative stress. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to cellular defense mechanisms against oxidative damage.
Comparison with Similar Compounds
Alpha-Tocopherol: The most well-known form of vitamin E, with strong antioxidant properties.
Gamma-Tocopherol: Another form of vitamin E, known for its ability to trap and neutralize reactive nitrogen species.
Delta-Tocopherol: Less common but still significant for its antioxidant activity.
Uniqueness of Epoxytocopherone: this compound is unique due to the presence of the epoxide group, which imparts distinct reactivity compared to other tocopherols. This structural feature allows it to participate in a wider range of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4a-hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydrooxireno[2,3-e]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-26(7)18-19-28-27(8,33-28)25(30)23(5)24(6)29(28,32-26)34-31/h20-22,31H,9-19H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDAVYLKBDZWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(C1=O)(O3)C)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926138 | |
| Record name | 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128442-18-2 | |
| Record name | Epoxytocopherone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128442182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


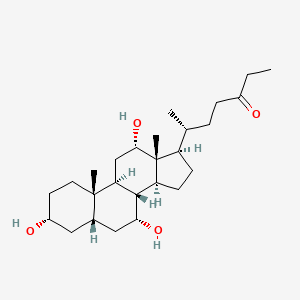
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)
![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)

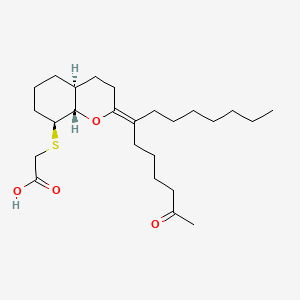
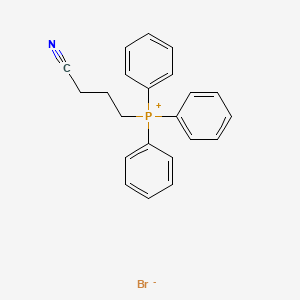

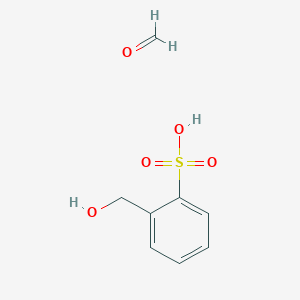
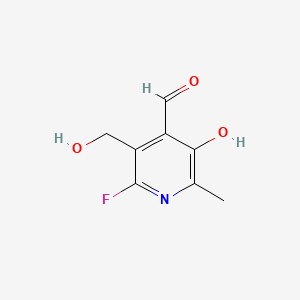

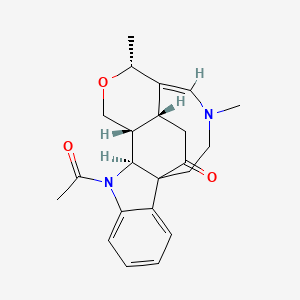
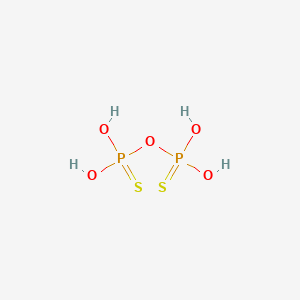
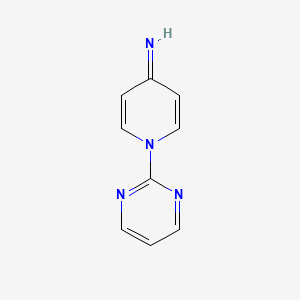
![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)
